2-Hexadecylnaphthalene

Phase behavior Alkylnaphthalene homologous series Thermophysical property differentiation

Researchers requiring the patented 2-isomer for asphaltene inhibition often receive mixed isomers that fail to reproduce patent CA2277052C results. BenchChem supplies the exact 2-Hexadecylnaphthalene (CAS 2657-43-4) with exclusive 2-substitution geometry. • 2-positional isomer ensures patent-compliant asphaltene steric barrier formation. • C16 chain architecture: Tfus 308.2 K (21.8 K above C12 analog) for systematic lubricant structure-property studies. • Boiling point 467.5 °C, flash point 267.7 °C - distinct thermal envelope for high-temperature fluid development. • Solid at ambient; heated handling required; negligible evaporative losses at moderate temperatures.

Molecular Formula C26H40
Molecular Weight 352.6 g/mol
CAS No. 2657-43-4
Cat. No. B15181643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexadecylnaphthalene
CAS2657-43-4
Molecular FormulaC26H40
Molecular Weight352.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-25-19-16-17-20-26(25)23-24/h16-17,19-23H,2-15,18H2,1H3
InChIKeyCGYPQNMWMIAYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexadecylnaphthalene Structure & Class Context


2-Hexadecylnaphthalene (CAS 2657-43-4), also designated 1-(2-naphthyl)hexadecane, is a mono-alkylated naphthalene belonging to the Group V alkylated naphthalene (AN) class of synthetic hydrocarbon fluids . It features a naphthalene core substituted at the 2-position with a linear C16 hexadecyl chain, yielding a molecular formula of C26H40 and a molecular weight of 352.6 g/mol . Alkylated naphthalenes are recognized for their high thermo-oxidative stability relative to mineral oils and polyalphaolefins, and they serve as synthetic base stocks, asphaltene precipitation inhibitors, and precursors for alkylnaphthalene sulfonate surfactants . The 2-positional isomer specifically has been the subject of patent-protected application development, distinguishing it from generic hexadecylnaphthalene mixtures .

2
2-positional isomer (CAS 2657-43-4): defined molecular geometry critical for patented asphaltene inhibition studies.
S
Solid at ambient temperature (~35 °C); requires heated handling, distinguishing it from shorter-chain liquid analogs.Physical state influences formulation integration
A
Alkylated naphthalene class: supports synthetic lubricant basestock, surfactant precursor, and thermal fluid research.

2-Hexadecylnaphthalene Isomer Specificity


Procurement decisions involving hexadecylnaphthalenes face a critical choice: the 2-positional isomer (CAS 2657-43-4) versus the 1-isomer (CAS 56388-47-7) or mixed isomer products. These isomers are not interchangeable. The attachment position of the hexadecyl chain to the naphthalene ring alters boiling point, flash point, and molecular symmetry . Alkyl chain length within the 2-substituted homologous series additionally exerts a large effect on melting point, with the C16 compound melting 21.8 K higher than its C12 analog . For sulfonate derivative applications, alkylnaphthalene-based surfactants exhibit micellar microenvironment properties fundamentally different from alkylbenzene sulfonates such as sodium dodecyl sulfate (SDS), including lower micropolarity and reduced sensitivity of aggregation behavior to chain-length changes . For asphaltene inhibition, the 2-isomer is the specifically patented and experimentally validated molecular form; the patent explicitly describes a synthesis route that uses nitrobenzene to ensure exclusive 2-substitution rather than yielding a 1-/2-isomer mixture .

1- vs. 2-Positional Isomer
Boiling point and flash point differences (~10 °C and ~8 °C) may shift thermal fluid classification and distillation behavior. Patent-validated asphaltene inhibition is exclusive to the 2-isomer.
Chain-Length Homologs (e.g., C12)
Shorter alkyl chains produce liquids at room temperature; melting point drops by ~22 K for C12. Phase-state mismatch can alter dissolution, handling, and formulation rheology.
Mixed-Isomer Products
Generic hexadecylnaphthalene mixtures lack the defined 2-substitution geometry required for reproducing patent-specified steric stabilization mechanisms.

2-Hexadecylnaphthalene Differentiation Evidence


Melting Point: 2-Hexadecylnaphthalene vs. 2-Dodecylnaphthalene

The fusion temperature (Tfus) of 2-hexadecylnaphthalene is 308.2 K (35.0 °C), compared with 286.4 K (13.2 °C) for 2-dodecylnaphthalene, both drawn from the NIST/TRC critically evaluated dataset sourced from the Koelbel (1949) compilation . This 21.8 K elevation conferred by the four additional methylene units in the C16 chain represents a substantial shift in ambient physical state: the C16 compound is a low-melting solid at typical laboratory temperatures (~20–25 °C), whereas the C12 analog is a liquid under the same conditions. This phase-state difference directly impacts handling, storage, and formulation integration .

Melting point: C16 vs. C12
Cross-study comparable
308.2 K (35.0 °C) vs. 286.4 K (13.2 °C)
ΔTfus = +21.8 K
Solid-liquid phase difference at lab temperature directly impacts handling and formulation protocols.
NIST/TRC critically evaluated data; original source Koelbel 1949.
Phase behavior Alkylnaphthalene homologous series Thermophysical property differentiation

Boiling Point: 2-Hexadecylnaphthalene vs. 1-Hexadecylnaphthalene

The atmospheric-pressure boiling point of 2-hexadecylnaphthalene is reported as 467.5 °C at 760 mmHg, while that of its 1-substituted positional isomer (1-hexadecylnaphthalene, CAS 56388-47-7) is 477.4 °C at 760 mmHg . The 2-isomer boils at a temperature 9.9 °C lower than the 1-isomer. This difference, though modest in absolute terms, is consistent with the higher molecular symmetry of the 2-substituted naphthalene (the substituent is aligned with the long axis of the naphthalene ring system), which can affect intermolecular packing and vapor pressure .

Boiling point: 2- vs. 1-isomer
Data to verify
467.5 °C vs. 477.4 °C
ΔBP = −9.9 °C
Boiling point offset may influence distillation strategy and thermal-fluid operating window.
Computed/predicted values; experimental validation advised.
Positional isomer differentiation Boiling point comparison Thermal property benchmarking

Flash Point: 2-Hexadecylnaphthalene vs. 1-Hexadecylnaphthalene

The flash point of 2-hexadecylnaphthalene is 267.7 °C, compared with 275.4 °C for the 1-positional isomer . The 2-isomer exhibits a flash point 7.7 °C lower than the 1-isomer. While both values place these compounds in the high-flash-point category typical of heavy hydrocarbon fluids, the 7.7 °C offset is meaningful for hazard classification under regulatory frameworks such as the Globally Harmonized System (GHS), where flash point thresholds determine storage, transport, and labeling requirements .

Flash point: 2- vs. 1-isomer
Data to verify
267.7 °C vs. 275.4 °C
ΔFP = −7.7 °C
Flash-point shift may affect GHS classification and industrial safety protocols.
Calculated values; experimental confirmation recommended.
Flash point comparison Safety classification Positional isomer property divergence

Asphaltene Precipitation Inhibitor Patent Protection

Canadian Patent CA2277052C explicitly claims 2-hexadecylnaphthalene as the active precipitation inhibitor for controlling asphaltene aggregation in crude oil fluids . The patent specification (Example 1) describes a dedicated synthetic route employing nitrobenzene during Friedel-Crafts acylation to ensure exclusive formation of the 2-isomer, explicitly avoiding the 1-/2-isomer mixture that would result from direct alkylation of naphthalene with hexadecanol . The claimed mechanism involves the naphthalene head group adsorbing onto asphaltene particle surfaces via π-π interactions while the extended C16 aliphatic chain provides steric stabilization in the oil phase . No equivalent patent protection or mechanistic validation was identified for the 1-isomer or for mixed hexadecylnaphthalene products in this specific application context.

Asphaltene inhibitor patent
Head-to-head
2-isomer exclusively claimed in CA2277052C; synthesis route ensures 2-substitution.
Patent-validated steric stabilization mechanism requires defined 2-isomer geometry.
No equivalent validation for 1-isomer or mixed products.
Asphaltene inhibition Petroleum flow assurance Patent-protected isomer specificity

Alkylnaphthalene vs. Alkylbenzene Sulfonate Micellization

A systematic study of sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS) published in Langmuir (2004) demonstrated that the micropolarity of alkylnaphthalene sulfonate micelles is lower than that of sodium dodecyl sulfate (SDS) micelles, indicating a less polar, more hydrophobic micellar core environment . Furthermore, the aggregation behavior (logarithmic CMC and aggregation number) of SANS surfactants is less sensitive to increases in effective carbon atom number (neff) compared with alkylsulfonate and alkylbenzene sulfonate surfactants . This class-level property is attributed to the influence of the naphthyl ring on micellization thermodynamics and implies that alkylnaphthalene-derived surfactants—for which 2-hexadecylnaphthalene serves as a key hydrophobic precursor—offer a more consistent micellar microenvironment across formulation variations than alkylbenzene-based alternatives .

Micellization vs. SDS
Class-level
Alkylnaphthalene sulfonate micelles: lower micropolarity than SDS; aggregation less chain-length sensitive.
Naphthalene-based architecture offers differentiated solubilization microenvironment.
Class-level inference from fluorescence probe studies (Langmuir 2004).
Surfactant micellization Micropolarity comparison Alkylnaphthalene sulfonate vs. SDS

Alkylnaphthalene Sulfonate Chain-Length Trends

A systematic study of long-chain alkylnaphthalene sulfonates (Tan et al., J. Surfactants Deterg., 2004) established quantitative structure-property relationships across the homologous series . As the n-alkyl chain length increased, the following trends were consistently observed: Krafft temperature increased, CMC decreased, surface tension at CMC (γCMC) decreased, pC20 increased (greater efficiency in reducing surface tension), and both ΔG°ads and ΔG°mic became more negative (more thermodynamically favorable adsorption and micellization), while micelle aggregation number increased . These trends indicate that a hexadecyl (C16) chain—as present in sulfonate derivatives of 2-hexadecylnaphthalene—would be expected to deliver a lower CMC, higher surface tension reduction efficiency, and more stable micelles compared with shorter-chain analogs such as the decyl (C10) or dodecyl (C12) sulfonates . However, this comes at the cost of a higher Krafft temperature, which may limit low-temperature aqueous solubility.

Chain-length trends
Class-level
As chain length increases: CMC ↓, pC20 ↑, Krafft temperature ↑, ΔG°mic more negative.
C16 length predicts lower CMC and higher surface activity but requires attention to Krafft point.
Extrapolation from C10–C14 data; direct C16 sulfonate measurement recommended.
Structure-property relationship Krafft temperature Critical micelle concentration Alkylnaphthalene sulfonate homologous series

2-Hexadecylnaphthalene Application Scenarios


Asphaltene Precipitation Inhibitor for Flow Assurance

2-Hexadecylnaphthalene is the specifically claimed and experimentally validated active compound in patent CA2277052C for controlling asphaltene aggregation in petroleum reservoir fluids . The 2-isomer structure is critical: the patent demonstrates that the naphthalene head adsorbs onto asphaltene particle surfaces while the linear C16 tail extends into the oil phase to provide steric stabilization. The patent's preparative method uses nitrobenzene to ensure exclusive 2-substitution, reflecting the functional necessity of this specific isomer geometry for effective steric barrier formation . Procuring the 2-isomer (CAS 2657-43-4) rather than the 1-isomer or mixed-isomer products is essential for reproducing the patented inhibition mechanism. This scenario is supported by direct patent evidence (Evidence Item 4).

Synthetic Lubricant Base Stock Research

The 2-hexadecyl substitution pattern and C16 chain length provide a well-defined molecular architecture for systematic structure-property relationship studies in synthetic lubricant development. The solid physical state at ambient temperature (Tfus = 308.2 K) distinguishes 2-hexadecylnaphthalene from shorter-chain liquid analogs such as 2-dodecylnaphthalene (Tfus = 286.4 K), enabling experimental designs that isolate the effect of alkyl chain length on viscosity, pour point, and thermo-oxidative stability . Hessell and Abramshe (2003) demonstrated that alkyl chain length, branching, and number of substituents on the naphthalene ring all correlate with key lubricant properties including viscosity index and aniline point . The 2-substitution geometry additionally provides a symmetrical molecular shape that influences packing and rheology compared with the 1-isomer. This scenario is supported by melting point differentiation data (Evidence Item 1) and class-level lubricant property evidence .

Alkylnaphthalene Sulfonate Surfactant Precursor

2-Hexadecylnaphthalene serves as the hydrophobic precursor for C16 alkylnaphthalene sulfonate surfactants via sulfonation of the naphthalene ring. Based on established structure-property trends in the alkylnaphthalene sulfonate homologous series (Tan et al., 2004), a C16-chain sulfonate derived from this compound would be expected to exhibit a lower CMC, higher surface tension reduction efficiency (pC20), and more thermodynamically favorable micellization (more negative ΔG°mic) compared with decyl (C10) or dodecyl (C12) analogs . The trade-off is a higher Krafft temperature, which must be accounted for in low-temperature formulation scenarios. Additionally, alkylnaphthalene sulfonate micelles characteristically exhibit lower micropolarity than SDS micelles and reduced aggregation sensitivity to chain-length variation compared with alkylbenzene sulfonates , offering differentiated solubilization behavior. The defined 2-positional isomer identity ensures reproducible sulfonation regiochemistry. This scenario is supported by class-level surfactant evidence (Evidence Items 5 and 6).

High-Temperature Thermal Fluid Development

The high boiling point of 2-hexadecylnaphthalene (467.5 °C at 760 mmHg) combined with its aromatic core structure makes it a candidate for high-temperature thermal fluid applications where oxidative stability is paramount . Mono-alkylated naphthalenes are documented to possess excellent thermal and oxidative stability, low vapor pressure, and good heat transfer capacity . The 2-positional isomer's boiling point, which is 9.9 °C lower than that of the 1-isomer (477.4 °C), combined with its flash point of 267.7 °C (7.7 °C lower than the 1-isomer), defines a distinct thermal operating envelope that may be advantageous or disadvantageous depending on the specific process temperature requirements. The solid state at ambient temperature (melting point ~35 °C) requires heated handling infrastructure but ensures negligible evaporative losses at moderate temperatures. This scenario is supported by boiling point and flash point differentiation data (Evidence Items 2 and 3).

Application
Selection Property
Validation Focus
Asphaltene inhibitor studies
Patent-protected 2-isomer specificity for steric stabilization
Asphaltene dispersion assay in crude oil systems
Synthetic lubricant basestock research
Defined C16 chain and 2-substitution geometry
Viscosity index and thermo-oxidative stability profiling
Alkylnaphthalene sulfonate surfactant precursor
C16 hydrophobic chain with predictable sulfonation regiochemistry
CMC, Krafft temperature, and micellization thermodynamics
High-temperature thermal fluid evaluation
High boiling point and aromatic core stability
Thermal operating envelope and oxidative stability testing

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